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Compound of Interest

Compound Name: 3-Amino-4-fluorobenzamide

Cat. No.: B1284707 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 3-Amino-4-fluorobenzamide (CAS No. 943743-25-7). The document details

available experimental and predicted nuclear magnetic resonance (NMR), infrared (IR), and

mass spectrometry (MS) data. Furthermore, it outlines standardized experimental protocols for

the acquisition of such spectra, offering a valuable resource for researchers in the fields of

medicinal chemistry, organic synthesis, and analytical chemistry.

Chemical Structure and Properties
IUPAC Name: 3-amino-4-fluorobenzamide

Molecular Formula: C₇H₇FN₂O[1]

Molecular Weight: 154.14 g/mol [1]

Appearance: Solid[1]

SMILES: C1=CC(=C(C=C1C(=O)N)N)F[2]

InChI Key: YTQWZYHHAPTFQH-UHFFFAOYSA-N[1]
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The following tables summarize the available and predicted spectroscopic data for 3-Amino-4-
fluorobenzamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data

Chemical Shift
(δ) ppm

Multiplicity Integration Assignment Data Source

7.74 brs 1H -CONH₂ Experimental[3]

7.26 d, J = 7.8 Hz 1H Ar-H Experimental[3]

7.13 brs 1H -CONH₂ Experimental[3]

6.97 m 2H Ar-H Experimental[3]

5.24 brs 2H -NH₂ Experimental[3]

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz[3]

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm Assignment

~168 C=O

~150 (d, ¹JCF ≈ 240 Hz) C-F

~135 (d, ²JCF ≈ 15 Hz) C-NH₂

~125 (d, ⁴JCF ≈ 3 Hz) C-H

~120 (d, ³JCF ≈ 5 Hz) C-CONH₂

~118 (d, ²JCF ≈ 20 Hz) C-H

~115 (d, ³JCF ≈ 8 Hz) C-H

Note: These are predicted values and may differ from experimental results. Predictions are

based on established principles of ¹³C NMR spectroscopy and data from structurally similar
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compounds.

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

3450 - 3300 Strong, Broad N-H stretch (Amine and Amide)

3200 - 3000 Medium C-H stretch (Aromatic)

1680 - 1640 Strong C=O stretch (Amide I)

1620 - 1580 Medium
N-H bend (Amine) / C=C

stretch (Aromatic)

1400 - 1200 Medium to Strong C-N stretch, C-F stretch

900 - 670 Medium to Strong
C-H bend (Aromatic, out-of-

plane)

Note: These are predicted absorption ranges based on characteristic functional group

frequencies.

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z Relative Intensity Assignment

154 High [M]⁺ (Molecular Ion)

138 Medium [M - NH₂]⁺

137 Medium [M - NH₃]⁺

110 Medium [M - CONH₂]⁺

95 Medium [C₆H₄F]⁺
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Note: Fragmentation patterns are predicted based on the principles of mass spectrometry for

aromatic amides. The molecular ion is expected to be prominent.

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

3-Amino-4-fluorobenzamide sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

Deuterated solvent (e.g., DMSO-d₆)

NMR tube (5 mm diameter)

NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

Sample Preparation: Accurately weigh the sample and dissolve it in approximately 0.6-0.7

mL of the chosen deuterated solvent directly in a clean, dry NMR tube.

Homogenization: Ensure the sample is fully dissolved. If necessary, gently warm the sample

or use a vortex mixer.

Instrument Setup:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and

symmetrical lock signal.
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Tune and match the probe for the nucleus being observed (¹H or ¹³C).

Data Acquisition (¹H NMR):

Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

Use a standard pulse sequence (e.g., a 90° pulse).

Set the number of scans (typically 8-16 for a concentrated sample).

Set the relaxation delay (e.g., 1-2 seconds).

Acquire the Free Induction Decay (FID).

Data Acquisition (¹³C NMR):

Set the spectral width to cover the expected range of carbon signals (typically 0-200 ppm).

Use a proton-decoupled pulse sequence.

Set a significantly higher number of scans (e.g., 128 or more) due to the low natural

abundance of ¹³C.

Set an appropriate relaxation delay (e.g., 2-5 seconds).

Acquire the FID.

Data Processing:

Apply a Fourier transform to the FID to obtain the spectrum.

Phase the spectrum to ensure all peaks are in the positive phase.

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g.,

DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Integrate the peaks in the ¹H NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy
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Objective: To identify the functional groups present in the molecule.

Method: Attenuated Total Reflectance (ATR)

Materials:

3-Amino-4-fluorobenzamide sample (solid)

FTIR spectrometer with an ATR accessory (e.g., with a diamond crystal)

Solvent for cleaning (e.g., isopropanol or ethanol)

Lint-free wipes

Procedure:

Background Spectrum:

Ensure the ATR crystal is clean and free of any residue.

Acquire a background spectrum of the empty ATR crystal. This will be automatically

subtracted from the sample spectrum.

Sample Application:

Place a small amount of the solid sample onto the center of the ATR crystal.

Apply pressure using the ATR's pressure arm to ensure good contact between the sample

and the crystal.

Data Acquisition:

Acquire the sample spectrum. A typical measurement consists of 16-32 scans at a

resolution of 4 cm⁻¹.

The spectral range is typically 4000-400 cm⁻¹.

Cleaning:
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Release the pressure arm and remove the sample.

Clean the ATR crystal thoroughly with a lint-free wipe soaked in an appropriate solvent.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Method: Electron Ionization (EI)

Materials:

3-Amino-4-fluorobenzamide sample

Mass spectrometer with an EI source (e.g., coupled to a Gas Chromatograph - GC-MS, or

with a direct insertion probe)

Volatile solvent (if using GC-MS, e.g., methanol or dichloromethane)

Procedure:

Sample Introduction:

Direct Insertion Probe: Place a small amount of the solid sample in a capillary tube and

insert it into the ion source via the probe. Gradually heat the probe to volatilize the sample.

GC-MS: Dissolve the sample in a suitable volatile solvent and inject it into the GC. The

compound will be separated from the solvent and any impurities on the GC column before

entering the mass spectrometer's ion source.

Ionization:

In the ion source, the gaseous sample molecules are bombarded with a beam of high-

energy electrons (typically 70 eV).

This results in the ejection of an electron from the molecule, forming a positively charged

molecular ion ([M]⁺).

Fragmentation:
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The high energy of the ionization process causes the molecular ion to be in an excited

state, leading to fragmentation into smaller, charged ions.

Mass Analysis:

The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight

analyzer), which separates them based on their mass-to-charge ratio (m/z).

Detection:

The separated ions are detected, and a mass spectrum is generated, plotting the relative

abundance of each ion versus its m/z value.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like 3-Amino-4-fluorobenzamide.
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Caption: General workflow for the spectroscopic analysis of 3-Amino-4-fluorobenzamide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 3-Amino-4-fluorobenzamide: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1284707#spectroscopic-data-of-3-amino-4-
fluorobenzamide-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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